
2-Amino-5-chloro-3-iodopyridine
Overview
Description
2-Amino-5-chloro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and iodo substituents at the 2, 5, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-chloro-3-iodopyridine can be synthesized using 2-amino-5-chloropyridine as a starting material. The synthesis involves lithiation followed by iodination. The process typically includes the following steps:
Lithiation: 2-amino-5-chloropyridine is treated with n-butyllithium to form the lithiated intermediate.
Iodination: The lithiated intermediate is then reacted with iodine to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions. These reactions often require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 2-amino-5-chloro-3-iodopyridine, particularly in the synthesis of azaindoles. Azaindoles synthesized from this compound exhibited significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans. For example, one study reported inhibitory values ranging from 3.9 to 15.6 µg/ml against Cryptococcus neoformans, indicating potential for developing new antifungal agents .
Palladium-Catalyzed Reactions
The compound is also utilized in palladium-catalyzed amination reactions. Research has demonstrated that regioselective aminations can be performed on derivatives like 2-chloro-3-iodo- and 2-chloro-5-iodopyridine using anilines, which opens avenues for synthesizing complex nitrogen-containing heterocycles . This application is crucial for developing pharmaceuticals that require specific substitution patterns.
Data Table: Comparative Antimicrobial Efficacy
Compound | Pathogen | Inhibitory Concentration (µg/ml) |
---|---|---|
Azaindole derived from this compound | Pseudomonas aeruginosa | 7.8 |
Azaindole derived from this compound | Cryptococcus neoformans | 3.9 - 15.6 |
Environmental Applications
The compound's properties also suggest potential applications in environmental chemistry, particularly in the development of sensors or catalysts for detecting or degrading pollutants due to its reactivity and stability under various conditions. However, specific studies focusing on these applications remain limited.
Safety and Handling Considerations
While working with this compound, safety precautions are essential due to its irritant properties. It is classified as a skin and eye irritant, necessitating protective gear during handling . Proper storage under inert gas conditions is recommended to prevent degradation.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-3-iodopyridine involves its interaction with specific molecular targets. The presence of amino, chloro, and iodo groups allows it to participate in various chemical interactions and transformations. These interactions can modulate biological pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-3-iodopyridine: Similar in structure but with the amino group at the 5 position instead of the 2 position.
2-Chloro-3-iodopyridine: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-5-chloropyridine: Lacks the iodine atom, which affects its reactivity and applications.
Uniqueness
2-Amino-5-chloro-3-iodopyridine is unique due to the combination of amino, chloro, and iodo substituents. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research.
Biological Activity
2-Amino-5-chloro-3-iodopyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring both chlorine and iodine substituents on the pyridine ring, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula of this compound is CHClIN, with a molecular weight of 220.46 g/mol. The presence of halogens (chlorine and iodine) contributes to its electrophilic character, making it a versatile reagent in organic synthesis.
Research indicates that this compound interacts with various biological targets, influencing multiple biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the bioavailability and efficacy of therapeutic agents .
- Cellular Effects : Studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli strains, suggesting its potential use as an antimicrobial agent .
Cytotoxicity Studies
The compound's cytotoxic effects have been assessed using several cancer cell lines. Results indicate that it possesses moderate cytotoxicity, particularly against human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) cells. The mechanism appears to involve oxidative stress pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in SH-SY5Y cells under oxidative stress conditions. The compound was found to reduce intracellular ROS levels and improve mitochondrial membrane potential, indicating its potential as a neuroprotective agent .
- Drug Metabolism : Another investigation explored the role of this compound in modulating drug metabolism through cytochrome P450 inhibition. This study highlighted its significance in pharmacology, particularly concerning drug interactions.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
5-Bromo-3-iodopyridin-2(1H)-one | Bromine instead of chlorine | Higher reactivity due to bromine |
This compound | Amino group at position 2 | Enhanced solubility and biological activity |
5-Chloro-2-nitropyridine | Nitro group instead of iodine | Different electronic properties |
The unique combination of chlorine and iodine in this compound allows for diverse functionalization possibilities, making it particularly valuable in synthetic chemistry .
Q & A
Q. What are the common synthetic routes for 2-Amino-5-chloro-3-iodopyridine, and how do reaction conditions influence yield?
Basic Research Focus
The compound is synthesized via halogenation and cross-coupling reactions. A key method involves the Sonogashira reaction , where this compound reacts with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts under inert conditions . Optimizing catalyst loading (e.g., 2 mol% Pd) and base choice (e.g., triethylamine) significantly impacts yield. Alternative routes include palladium-catalyzed amination using aryl halides, where Cs₂CO₃ and BINAP ligands enhance regioselectivity in halogen-rich substrates .
Table 1: Synthetic Methods Comparison
Method | Catalyst System | Yield (%) | Key Variables |
---|---|---|---|
Sonogashira Reaction | Pd(PPh₃)₂Cl₂/CuI, NEt₃ | 75–85 | Temperature (80–100°C), solvent (THF) |
Pd-Catalyzed Amination | Pd-BINAP, Cs₂CO₃ | 80–90 | Ligand ratio, base strength |
Q. How is the molecular structure of this compound characterized, and what crystallographic tools are essential?
Basic Research Focus
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and tautomeric forms. For example, C–N bond distances (1.308–1.353 Å) in derivatives confirm imino tautomer dominance . The ORTEP-3 GUI aids in visualizing thermal ellipsoids and intermolecular interactions (e.g., π–π stacking at 3.65 Å) .
Q. What are the key physical and spectroscopic properties of this compound?
Basic Research Focus
- Melting Point : 133–136°C (pure form) .
- Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) but limited in water .
- Spectroscopy : IR and NMR (¹H/¹³C) validate amine (–NH₂) and halogen (C–I) functionalities. Mass spectrometry (MS) confirms molecular ion peaks at m/z 128.56 .
Q. How can regioselective functionalization be achieved in halogenated pyridines like this compound?
Advanced Research Focus
Regioselectivity is controlled by catalyst design and substrate electronics . For instance:
- Iodine vs. Chlorine Reactivity : Pd-catalyzed reactions favor iodopyridine due to lower C–I bond dissociation energy.
- Ligand Effects : Bulky ligands (e.g., BINAP) direct amination to the 5-position, while smaller ligands favor 3-substitution .
Contradictions in yield between methods (e.g., Sonogashira vs. Ullmann coupling) are resolved by analyzing steric hindrance and electronic effects of substituents .
Q. How can tautomeric forms of derivatives be analyzed experimentally and computationally?
Advanced Research Focus
- X-ray Crystallography : Identifies dominant tautomers via bond-length analysis (e.g., imino vs. amino forms) .
- DFT Calculations : Predict tautomer stability using Gibbs free energy comparisons. For example, imino tautomers are stabilized by 5–8 kcal/mol due to intramolecular H-bonding .
Q. What methodologies address challenges in scaling up synthesis for multigram quantities?
Advanced Research Focus
Key challenges include catalyst recovery and purification efficiency . Strategies:
- Flow Chemistry : Reduces Pd leaching and improves reaction consistency.
- Solvent Optimization : Switching from THF to DMF enhances solubility for column chromatography .
Q. How do intermolecular interactions influence crystal packing and material properties?
Advanced Research Focus
In derivatives, π–π interactions (3.65 Å between pyridine and benzoyl rings) and N–H⋯N hydrogen bonds (2.97 Å) dictate crystal morphology. These interactions impact solubility and thermal stability, critical for pharmaceutical co-crystal design .
Q. What safety protocols are recommended for handling this compound?
Methodological Guidance
- Glove Selection : Use nitrile gloves with proven chemical resistance (tested via ASTM F739 standards).
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .
Properties
IUPAC Name |
5-chloro-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONPYCYVWCDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454375 | |
Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-81-5 | |
Record name | 5-Chloro-3-iodo-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211308-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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